molecular formula C24H31ClN4 B12209335 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12209335
M. Wt: 411.0 g/mol
InChI Key: NBYVIVYEPSMFGB-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl and chlorophenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.

    Attachment of the dimethylpiperidinyl group: This step often involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of catalysts: To enhance reaction rates and selectivity.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification steps: Such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Using reducing agents to remove oxygen or add hydrogen.

    Substitution: Both nucleophilic and electrophilic substitution reactions to replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the dimethylpiperidinyl group.

    3-(4-Chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the tert-butyl group.

    5-Tert-butyl-3-(4-chlorophenyl)-7-(piperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the dimethyl groups on the piperidine ring.

Uniqueness

The presence of the tert-butyl, chlorophenyl, and dimethylpiperidinyl groups in 5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine makes it unique compared to similar compounds. These groups can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H31ClN4

Molecular Weight

411.0 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H31ClN4/c1-15-11-16(2)14-28(13-15)21-12-20(24(4,5)6)26-23-22(17(3)27-29(21)23)18-7-9-19(25)10-8-18/h7-10,12,15-16H,11,13-14H2,1-6H3

InChI Key

NBYVIVYEPSMFGB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C

Origin of Product

United States

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